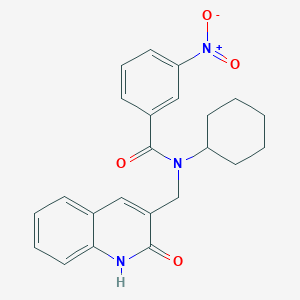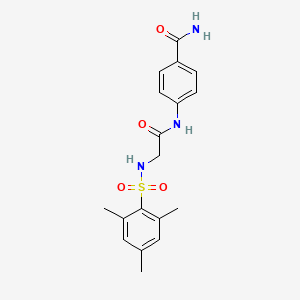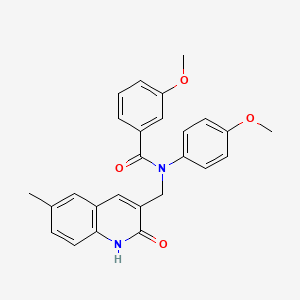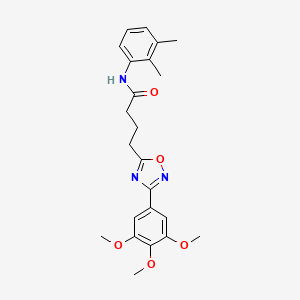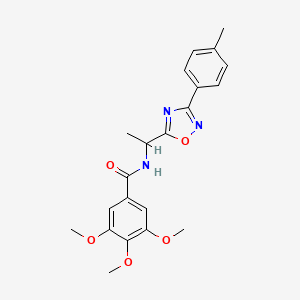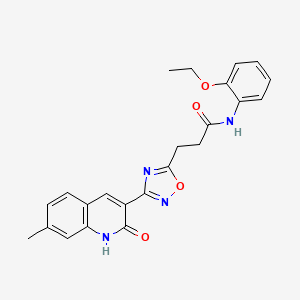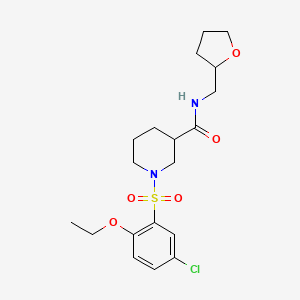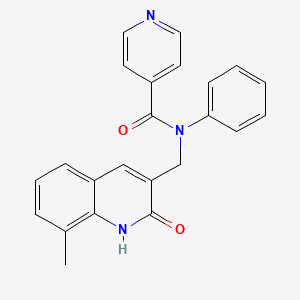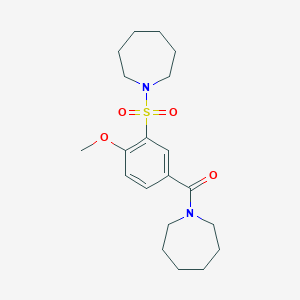
4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of histone deacetylases (HDACs) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide exerts its therapeutic effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene expression, which can contribute to the development of various diseases. By inhibiting HDAC activity, 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide can induce the acetylation of histone proteins, leading to the activation of gene expression and the suppression of disease development.
Biochemical and Physiological Effects
4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects in different cell types. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide has also been shown to increase the acetylation of histone proteins in the brain, leading to the protection of neurons from damage and the prevention of neurodegenerative diseases. Additionally, 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, leading to the suppression of inflammatory responses.
实验室实验的优点和局限性
4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various diseases. 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments. However, 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide also has some limitations as a research tool. It can be toxic to cells at high concentrations, making it difficult to use in some experiments. Additionally, 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide can have off-target effects on other enzymes, leading to potential confounding effects in some experiments.
未来方向
There are several future directions for the research on 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide. One potential direction is the development of new HDAC inhibitors with improved potency and selectivity. Another direction is the investigation of the role of HDACs in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the development of 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide as a therapeutic agent for these diseases is an important future direction. Finally, the investigation of the potential side effects of 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide and other HDAC inhibitors is an important direction for future research.
合成方法
The synthesis of 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylsulfamoyl chloride to yield the N-methylsulfamoyl benzoyl chloride intermediate. The intermediate is then reacted with 2-phenoxyaniline to form 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide.
科学研究应用
4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-methoxy-3-(N-methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-22-29(25,26)20-14-15(12-13-19(20)27-2)21(24)23-17-10-6-7-11-18(17)28-16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWYRTWBDKQAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


